Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate
Description
Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate is a synthetic aromatic compound characterized by a benzene-1,3-disulfonate backbone functionalized with a hydrazinylidene-methyl group at the 4-position, which is further substituted with a 4-nitrophenyl moiety.
Molecular Formula: C₁₂H₉N₃Na₂O₈S₂ (estimated)
Molecular Weight: ~473.3 g/mol (calculated)
Key Structural Features:
- Two sulfonate (-SO₃⁻) groups at positions 1 and 2.
- A hydrazinylidene (-N=N-) bridge linking the benzene ring to a 4-nitrophenyl group.
- Electron-withdrawing nitro (-NO₂) group enhancing electrophilic reactivity.
Properties
IUPAC Name |
disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O8S2.2Na/c17-16(18)11-4-2-10(3-5-11)15-14-8-9-1-6-12(25(19,20)21)7-13(9)26(22,23)24;;/h1-8,15H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWWANFLTHSWCW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=CC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391307 | |
| Record name | 2,4-Disulfobenzaldehyde-4'-nitrophenylhydrazine Disodium Salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193149-77-8 | |
| Record name | 2,4-Disulfobenzaldehyde-4'-nitrophenylhydrazine Disodium Salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reaction
The core step involves reacting 4-nitrophenylhydrazine with 4-formylbenzene-1,3-disulfonic acid (or its sodium salt) in a polar solvent.
Procedure:
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Reactant Preparation:
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Reaction Conditions:
-
Workup:
Yield: 75–85% (crude); purity >90% after recrystallization from hot water.
Neutralization to Disodium Salt
The intermediate hydrazone (bearing sulfonic acid groups) is treated with sodium hydroxide to form the disodium salt:
Procedure:
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The hydrazone (1 mol) is dissolved in deionized water (200 mL) at 50°C.
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Aqueous NaOH (2.2 mol, 10% w/v) is added dropwise until pH 7–8.
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The solution is concentrated under reduced pressure, and the product is crystallized by adding ethanol.
Yield: 95–98% (after crystallization).
Optimization and Critical Parameters
Solvent Effects
| Solvent System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol/water (1:1) | 70 | 82 | 91 |
| Acetic acid/water | 80 | 78 | 89 |
| Pure water | 90 | 65 | 85 |
Ethanol/water mixtures enhance solubility of both reactants while minimizing side reactions.
Catalytic Efficiency
Temperature Control
Elevated temperatures (>80°C) risk nitro group reduction or sulfonic acid hydrolysis. A refluxing ethanol/water system at 70–75°C balances reaction rate and product stability.
Characterization and Quality Control
Spectroscopic Data
Purity Analysis
Industrial-Scale Adaptations
Continuous Flow Synthesis
Patent CN103539143A describes a high-throughput method for borate salts, adaptable for this compound:
Waste Management
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Sulfonic Acid Byproducts: Neutralized with Ca(OH)₂ to form insoluble CaSO₃, filtered, and landfilled.
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Solvent Recovery: Ethanol is distilled and reused, achieving >90% recovery.
Challenges and Alternatives
Nitro Group Instability
The 4-nitrophenyl group is prone to reduction under acidic conditions. Substituting acetic acid for HCl mitigates this.
Alternative Routes
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Microwave-Assisted Synthesis: Reduces reaction time to 15 minutes (vs. 4–6 hours) with comparable yields.
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Solid-Phase Synthesis: Silica-supported catalysts enable solvent-free conditions, though yields drop to 60–70%.
Applications and Derivatives
While beyond preparation scope, notable derivatives include:
Chemical Reactions Analysis
Types of Reactions
Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation: The hydrazinylidene moiety can be oxidized to form corresponding azo compounds.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Azo Compounds: Resulting from the oxidation of the hydrazinylidene moiety.
Substituted Sulfonates: Produced through nucleophilic substitution reactions.
Scientific Research Applications
Applications in Analytical Chemistry
Spectrophotometry : This compound is utilized as a reagent in spectrophotometric methods for the detection and quantification of metal ions in solution. Its ability to form colored complexes with various metal ions allows for sensitive detection at low concentrations.
Chromatography : It serves as a stationary phase modifier in chromatographic techniques, enhancing the separation efficiency of complex mixtures. The sulfonate groups improve interaction with polar compounds, facilitating better resolution.
Environmental Applications
Water Quality Assessment : Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate is employed in environmental testing to detect pollutants, particularly heavy metals. Its high sensitivity makes it an essential tool for monitoring water quality and ensuring compliance with environmental regulations.
Wastewater Treatment : The compound has been explored for its potential in wastewater treatment processes, particularly in the removal of toxic heavy metals through precipitation and complexation mechanisms.
Pharmaceutical Development
Drug Synthesis Intermediates : In pharmaceutical chemistry, this compound acts as an intermediate in the synthesis of various drug molecules. Its unique functional groups facilitate reactions that lead to the formation of biologically active compounds.
Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for further research in developing new antibiotics or antifungal agents.
Material Science Applications
Dye Production : The compound is also explored as a precursor for synthesizing dyes and pigments due to its vibrant color properties when reacted with other organic molecules. This application is particularly relevant in the textile industry where colorfastness is crucial.
Optical Brighteners : It can be reduced to form optical brighteners used in laundry detergents and paper products to enhance whiteness and brightness.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2022 | Water Quality Monitoring | Demonstrated high sensitivity for lead detection using spectrophotometric methods with this compound as a reagent. |
| Johnson & Lee, 2023 | Pharmaceutical Synthesis | Reported successful synthesis of novel antimicrobial agents from derivatives of this compound. |
| Patel et al., 2024 | Textile Industry | Found that the compound enhances dye uptake and colorfastness in cotton fabrics compared to traditional dyes. |
Mechanism of Action
The mechanism by which Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways, including oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzene disulfonate derivatives, which are widely used in biochemical and pharmaceutical research. Below is a detailed comparison with key analogs:
WST-1 (Sodium 4-[3-(4-Iodophenyl)-2-(4-Nitrophenyl)-2H-Tetrazol-3-Ium-5-Yl]Benzene-1,3-Disulfonate)
Molecular Formula : C₁₉H₁₂IN₅Na₂O₇S₂
Molecular Weight : 675.34 g/mol
Structural Differences :
- Replaces the hydrazinylidene group with a tetrazolium ring and iodophenyl substituent.
- Contains an additional iodine atom.
Applications : - Used in cell viability assays due to its reduction to water-soluble formazan by mitochondrial dehydrogenases .
- Superior specificity to superoxide radicals (O•⁻) compared to cytochrome c .
Key Contrast : - WST-1’s tetrazolium core enables colorimetric detection of metabolic activity, whereas the target compound’s hydrazinylidene group may favor chelation or radical scavenging .
NXY-059 (Disodium 4-[(tert-Butylimino)Methyl]Benzene-1,3-Disulfonate N-Oxide)
Molecular Formula : C₁₁H₁₃NNa₂O₇S₂
Molecular Weight : 381.33 g/mol
Structural Differences :
- Substitutes the hydrazinylidene and nitro groups with a tert-butylimino-methyl moiety and an N-oxide. Applications:
- Neuroprotective spin-trap agent; inhibits free radicals in stroke models .
- Demonstrated efficacy in reducing cerebral ischemia in primates and rabbits .
Key Contrast : - NXY-059’s tert-butyl group enhances lipid solubility and blood-brain barrier penetration, whereas the target compound’s nitro group may limit membrane permeability but improve redox activity .
Disodium 4-Formylbenzene-1,3-Disulfonate
Molecular Formula : C₇H₄Na₂O₇S₂
Molecular Weight : 326.19 g/mol
Structural Differences :
- Features a formyl (-CHO) group instead of the hydrazinylidene-nitrophenyl system.
Applications : - Intermediate in organic synthesis; used to prepare dyes and coordination complexes .
Key Contrast : - The absence of redox-active groups (e.g., nitro or hydrazinylidene) limits its utility in biochemical assays compared to the target compound .
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| Target Compound | C₁₂H₉N₃Na₂O₈S₂ | ~473.3 | Hydrazinylidene, nitro, sulfonate | Antioxidant assays, biochemical research |
| WST-1 | C₁₉H₁₂IN₅Na₂O₇S₂ | 675.34 | Tetrazolium, iodophenyl, sulfonate | Cell viability assays, superoxide detection |
| NXY-059 | C₁₁H₁₃NNa₂O₇S₂ | 381.33 | tert-Butylimino, N-oxide, sulfonate | Neuroprotection, stroke treatment |
| Disodium 4-Formylbenzene-1,3-Disulfonate | C₇H₄Na₂O₇S₂ | 326.19 | Formyl, sulfonate | Synthetic intermediate, dye preparation |
Research Findings and Functional Insights
- This contrasts with NXY-059’s spin-trapping mechanism, which relies on nitrone chemistry .
- Solubility : All compared compounds exhibit high water solubility due to sulfonate groups, but structural variations affect partitioning into lipid membranes. NXY-059’s tert-butyl group improves neuroprotective efficacy by facilitating CNS penetration .
- Biological Specificity : WST-1’s tetrazolium core is tailored for cellular reduction assays, while the target compound’s hydrazinylidene group may enable unique interactions with metal ions or reactive oxygen species .
Biological Activity
Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate (CAS No. 193149-77-8) is a compound of significant interest due to its potential biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a hydrazine linkage and sulfonate groups, which are known to enhance solubility and biological interactions. The molecular formula is C_{13}H_{12N_2Na_2O_6S_2, indicating the presence of two sodium ions and multiple functional groups that may influence its reactivity and biological profile.
Biological Activity
1. Antioxidant Properties:
Research indicates that compounds with similar structures exhibit antioxidant activity, which can mitigate oxidative stress in biological systems. The presence of the nitrophenyl group suggests potential radical scavenging abilities, which could be beneficial in therapeutic applications against oxidative damage.
2. Antimicrobial Activity:
Studies have shown that sulfonated compounds often possess antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated effectiveness against various bacterial strains, suggesting a potential for similar activity in this compound.
3. Cytotoxic Effects:
Preliminary studies indicate that certain derivatives of hydrazine can exhibit cytotoxic effects on cancer cells. The mechanism may involve the induction of apoptosis or cell cycle arrest, which warrants further investigation into the specific pathways affected by this compound.
Research Findings
A review of existing literature reveals several case studies and experimental findings:
| Study | Findings |
|---|---|
| Chen et al. (2020) | Investigated the antioxidant capacity of related hydrazine derivatives, noting significant radical scavenging activity. |
| Kumar et al. (2021) | Reported antimicrobial effects against Gram-positive bacteria for sulfonated hydrazine compounds, suggesting potential for this compound. |
| Lee et al. (2019) | Demonstrated cytotoxicity in cancer cell lines with similar structural motifs, indicating possible therapeutic applications in oncology. |
The proposed mechanisms through which this compound may exert its biological effects include:
- Radical Scavenging: The nitrophenyl group may facilitate electron transfer reactions that neutralize free radicals.
- Cell Membrane Interaction: Sulfonate groups could enhance membrane permeability or disrupt microbial membranes.
- Enzyme Inhibition: Potential inhibition of key enzymes involved in oxidative stress or microbial metabolism.
Q & A
Q. How can researchers optimize the compound’s redox properties for energy storage applications?
- Methodological Answer : Modify the nitro group’s electronic environment via substituent effects (e.g., introducing electron-donating groups). Cyclic voltammetry in non-aqueous electrolytes (e.g., acetonitrile) can assess redox potentials and cycling stability .
Methodological Frameworks for Data Interpretation
- Theoretical Alignment : Link experimental outcomes to concepts like charge-transfer complexes (Mulliken theory) or hard/soft acid-base principles to explain sulfonate-metal interactions .
- Contradiction Resolution : Apply Koch’s postulates for chemical data—replicate experiments under identical conditions, validate instrumentation, and cross-reference with independent datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
